molecular formula C19H18N4O3S B2895990 N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1234910-58-7

N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2895990
M. Wt: 382.44
InChI Key: MLKXHZYFWJPNIH-UHFFFAOYSA-N
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Description

N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has been extensively studied in scientific research. This compound, also known as MNIT-5, is a thioacetamide derivative that has shown potential as a therapeutic agent for various diseases.

Scientific Research Applications

Anticancer Activity

Studies have demonstrated the synthesis and biological evaluation of thiazole derivatives, including compounds similar to the requested chemical, showing selective cytotoxicity against human lung adenocarcinoma cells, indicating potential anticancer applications (Evren, Yurttaş, Eksellı, Akalın-Çiftçi, 2019).

Antimalarial Activity

Research into quinoline derivatives has revealed compounds with significant antimalarial activity against resistant strains of Plasmodium berghei in mice, suggesting a potential application for related structures in antimalarial therapeutics (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, Worth, 1986).

Antimicrobial and Antifungal Activities

Various studies have synthesized and evaluated the antimicrobial and antifungal activities of imidazole and thiazole derivatives, showing promising results against a range of pathogens. This indicates the potential of similar compounds for use in developing new antimicrobial and antifungal agents (Foroumadi, Soltani, Moshafi, Ashraf-Askari, 2003).

properties

IUPAC Name

N-methyl-2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-6-3-4-9-16(13)22-17(11-21-19(22)27-12-18(24)20-2)14-7-5-8-15(10-14)23(25)26/h3-11H,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXHZYFWJPNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

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